molecular formula C10H13NO4 B13940741 3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 63900-79-8

3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13940741
CAS No.: 63900-79-8
M. Wt: 211.21 g/mol
InChI Key: AZOFTYGLXBYICQ-UHFFFAOYSA-N
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Description

3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the mixture under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce pyrrole-2-carbinol derivatives.

Scientific Research Applications

3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
  • 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential pharmacological activities .

Properties

IUPAC Name

3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(14)7-5(2)6(3)11-8(7)9(12)13/h11H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFTYGLXBYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980820
Record name 3-(Ethoxycarbonyl)-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63900-79-8
Record name NSC22701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Ethoxycarbonyl)-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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